An In-depth Technical Guide to the Chemical Properties of Ethyl 5-bromo-6-hydroxynicotinate
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-bromo-6-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 5-bromo-6-hydroxynicotinate, a key heterocyclic building block in modern medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the practical application and underlying principles that govern the utility of this versatile molecule.
Core Molecular Attributes and Physicochemical Properties
Ethyl 5-bromo-6-hydroxynicotinate (CAS No. 169773-94-8) is a substituted pyridine derivative with a molecular formula of C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol .[1] Its structure is characterized by a pyridine ring bearing an ethyl carboxylate group at the 3-position, a bromine atom at the 5-position, and a hydroxyl group at the 6-position.
Table 1: Physicochemical Properties of Ethyl 5-bromo-6-hydroxynicotinate
| Property | Value | Source |
| CAS Number | 169773-94-8 | |
| Molecular Formula | C₈H₈BrNO₃ | |
| Molecular Weight | 246.06 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Storage | Inert atmosphere, 2-8°C |
The presence of the 6-hydroxyl group introduces the possibility of tautomerism, existing in equilibrium with its corresponding pyridone form, Ethyl 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylate. This equilibrium is a critical consideration in its reactivity and spectroscopic characterization. The pyridone tautomer is often the predominant form.
Caption: Tautomeric equilibrium of Ethyl 5-bromo-6-hydroxynicotinate.
Synthesis and Purification
The synthesis of Ethyl 5-bromo-6-hydroxynicotinate is typically achieved through a two-step process starting from 6-hydroxynicotinic acid.
Step 1: Bromination of 6-Hydroxynicotinic Acid
The first step involves the electrophilic bromination of 6-hydroxynicotinic acid to yield 5-bromo-6-hydroxynicotinic acid.[2][3]
Caption: Bromination of 6-hydroxynicotinic acid.
Protocol: Synthesis of 5-Bromo-6-hydroxynicotinic Acid [2][3]
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Suspend 6-hydroxynicotinic acid (1.0 eq) in water.
-
Cool the suspension in an ice bath.
-
Slowly add bromine (1.4 eq).
-
Allow the reaction to stir at room temperature for 24 hours.
-
Collect the resulting solid by filtration, wash with water, and dry under vacuum to afford 5-bromo-6-hydroxynicotinic acid.
Step 2: Fischer Esterification
The subsequent step is a Fischer esterification of the carboxylic acid with ethanol in the presence of an acid catalyst to yield the desired ethyl ester.
Caption: Fischer esterification to form the ethyl ester.
Protocol: Synthesis of Ethyl 5-bromo-6-hydroxynicotinate
-
Suspend 5-bromo-6-hydroxynicotinic acid (1.0 eq) in a large excess of anhydrous ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 5-bromo-6-hydroxynicotinate.
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of Ethyl 5-bromo-6-hydroxynicotinate. Below are the expected spectroscopic data based on its structure and data from similar compounds.[4]
Table 2: Predicted Spectroscopic Data for Ethyl 5-bromo-6-hydroxynicotinate
| Technique | Expected Features |
| ¹H NMR | - Ethyl group signals: a triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.3-4.4 ppm (CH₂). - Aromatic protons: two singlets or doublets in the aromatic region (typically δ 7.5-8.5 ppm). - A broad singlet for the hydroxyl/amide proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - Ethyl group signals: around 14 ppm (CH₃) and 61 ppm (CH₂). - Aromatic carbons: signals in the range of 110-160 ppm. The carbon bearing the bromine will be at a higher field than the others. - Carbonyl carbon: a signal in the downfield region, typically around 165 ppm. |
| IR (cm⁻¹) | - Broad O-H/N-H stretch around 3300-3500 cm⁻¹. - C-H stretching of the ethyl and aromatic groups around 2900-3100 cm⁻¹. - Strong C=O stretch of the ester around 1700-1730 cm⁻¹. - C=C and C=N stretching of the pyridine ring in the 1400-1600 cm⁻¹ region. - C-Br stretch in the fingerprint region. |
| Mass Spec (ESI) | - Expected [M+H]⁺ peak at m/z 246.98 and [M-H]⁻ peak at m/z 244.97, showing the characteristic isotopic pattern for a bromine-containing compound. |
Chemical Reactivity and Synthetic Utility
Ethyl 5-bromo-6-hydroxynicotinate is a trifunctional molecule, offering multiple sites for synthetic modification. Its reactivity is dominated by the interplay of the electron-withdrawing ester and the electron-donating hydroxyl group on the brominated pyridine core.
a) Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, making it a valuable tool for library synthesis in drug discovery.
Caption: Suzuki-Miyaura cross-coupling of Ethyl 5-bromo-6-hydroxynicotinate.
b) N- and O-Alkylation
The pyridone tautomer possesses an amide-like nitrogen and the hydroxypyridine form has a phenolic oxygen, both of which can be alkylated under appropriate basic conditions. The choice of base and solvent can influence the selectivity between N- and O-alkylation.
c) Ester Hydrolysis
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This allows for subsequent amide bond formation or other modifications at the 3-position.
Applications in Drug Discovery and Materials Science
Ethyl 5-bromo-6-hydroxynicotinate and its derivatives are important intermediates in the synthesis of a variety of biologically active compounds and functional materials.
-
Kinase Inhibitors: The substituted nicotinic acid scaffold is a common feature in many kinase inhibitors. The ability to diversify the 5-position via cross-coupling reactions makes this a valuable starting material for the synthesis of libraries of potential kinase inhibitors.[5][6]
-
Pharmaceutical Intermediates: This compound serves as a key building block for more complex active pharmaceutical ingredients (APIs).[1][7][8]
-
Agrochemicals: The pyridine core is also found in a number of herbicides and pesticides.
Safety and Handling
While specific toxicity data for Ethyl 5-bromo-6-hydroxynicotinate is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. The precursor, 5-bromo-6-hydroxynicotinic acid, is known to be harmful if swallowed, in contact with skin, or if inhaled.[9] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
Ethyl 5-bromo-6-hydroxynicotinate is a highly versatile and valuable building block for organic synthesis. Its multiple functional groups allow for a wide range of chemical transformations, making it an important intermediate in the development of new pharmaceuticals and materials. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective use in research and development.
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